Ethyl 3-methylcyclobutanecarboxylate

Description

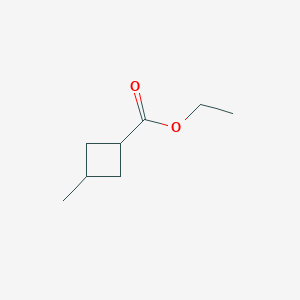

Ethyl 3-methylcyclobutanecarboxylate is a cyclobutane-derived ester featuring a methyl substituent at the 3-position of the cyclobutane ring and an ethoxycarbonyl group at the 1-position. Cyclobutane derivatives are of significant interest in organic synthesis due to their strained ring system, which imparts unique reactivity and physicochemical properties. These compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their modular synthesis and tunable properties .

Properties

IUPAC Name |

ethyl 3-methylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-10-8(9)7-4-6(2)5-7/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUHQVWWWSWHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857389 | |

| Record name | Ethyl 3-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99769-39-8 | |

| Record name | Ethyl 3-methylcyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methylcyclobutanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methylcyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-methylcyclobutanecarboxylic acid, while reduction with lithium aluminum hydride can produce 3-methylcyclobutanemethanol.

Scientific Research Applications

Ethyl 3-methylcyclobutanecarboxylate is utilized in various scientific research applications, including:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-methylcyclobutanecarboxylate exerts its effects depends on the specific context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The cyclobutane ring’s strain can also influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Comparison with Similar Cyclobutanecarboxylate Derivatives

Structural and Physicochemical Properties

The substituents on the cyclobutane ring critically influence the compound’s polarity, stability, and reactivity. Key analogs and their properties include:

| Compound Name | Molecular Formula | CAS Number | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| Ethyl 3-oxocyclobutanecarboxylate | C₇H₁₀O₃ | 13043-49-7 | 142.15 | - | - | 3-oxo group |

| Ethyl 3-(hydroxymethyl)cyclobutanecarboxylate | C₈H₁₄O₃ | 27697-61-6 | 158.20 | - | - | 3-hydroxymethyl group |

| Ethyl 1-methyl-3-methylenecyclobutanecarboxylate | C₉H₁₄O₂ | 54244-73-4 | 154.21 | - | - | 1-methyl, 3-methylene groups |

| Ethyl 3-(benzyloxy)cyclobutanecarboxylate | C₁₄H₁₈O₃ | 106596-81-0 | 234.29 | 1.0632 (25°C) | 175 (10 Torr) | 3-benzyloxy group |

Notes:

- The 3-oxo group in Ethyl 3-oxocyclobutanecarboxylate increases electrophilicity, making it reactive toward nucleophiles (e.g., in ketone-based condensations) .

- Hydroxymethyl and benzyloxy substituents enhance polarity, influencing solubility in polar solvents like ethyl acetate or acetonitrile, as seen in purification methods for similar esters .

Key Research Findings and Data

- Spectroscopic Data: For Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride, $ ^1H $-NMR (DMSO-D6) revealed characteristic peaks at δ 3.82 (s, 3H, methoxy) and δ 2.56–2.31 (m, 7H, cyclobutane and methylamino protons), confirming regioselective substitution .

- Purification Trends: Cyclobutanecarboxylates with polar substituents (e.g., hydroxymethyl) are often purified via reverse-phase chromatography (acetonitrile/water), whereas nonpolar analogs (e.g., benzyloxy derivatives) use normal-phase silica columns .

- Thermal Stability : Ethyl 3-(benzyloxy)cyclobutanecarboxylate exhibits a boiling point of 175°C at 10 Torr, reflecting moderate thermal resilience compared to smaller esters like ethyl acetate .

Biological Activity

Ethyl 3-methylcyclobutanecarboxylate is an organic compound classified as an ester, characterized by a cyclobutane ring and an ethyl ester group. Its molecular formula is . The compound is of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound's cyclobutane structure allows it to participate in diverse chemical reactions, potentially influencing metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic processes, thus altering cellular functions.

- Receptor Modulation: The compound may interact with various receptors, affecting signal transduction pathways critical for cellular communication and function.

Research Findings

Recent studies have explored the compound's potential therapeutic applications. For instance, it has been investigated for its effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Case Studies

- Antitumor Activity:

- A study reported that this compound exhibited cytotoxic effects against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

- Neuroprotective Effects:

- Another investigation highlighted the neuroprotective properties of the compound in models of neurodegeneration, suggesting its potential use in treating neurodegenerative diseases.

Comparative Biological Activity

To better understand the efficacy of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester | Antitumor, Neuroprotective |

| Mthis compound | Ester | Moderate cytotoxicity |

| 3-Methylcyclobutanecarboxylic acid | Acid | Involved in metabolic pathways |

Synthetic Routes

This compound can be synthesized through various organic reactions, primarily via esterification processes. One common method involves reacting 3-methylcyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst.

General Reaction:

Applications in Research

- Medicinal Chemistry: The compound is being explored as a precursor for developing new drugs targeting various diseases.

- Chemical Biology: Its unique structure makes it a valuable tool for studying biological mechanisms and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.